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Compound of Interest

Compound Name: Propyl oleate

Cat. No.: B7804032

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl
oleate (propyl (Z2)-octadec-9-enoate), a fatty acid ester with applications in various scientific
and industrial fields. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
acquiring such spectra.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of
propyl oleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for Propyl Oleate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) -CH=CH- (Olefinic
~5.34 Multiplet 2H
protons)
~4.05 Triplet 2H -O-CH2-CH2-CH3
~2.28 Triplet 2H -CH2-COO0-
~2.01 Multiplet 4H -CH2-CH=CH-CH2-
~1.62 Sextet 2H -O-CH2-CH2-CH3
) -(CH2)n- (Aliphatic
~1.28 Multiplet 20H )
chain)
~0.92 Triplet 3H -O-CH2-CH2-CH3
] -CH2-CH3 (Oleate
~0.88 Triplet 3H

tail)

Table 2: Predicted 13C NMR Spectroscopic Data for Propyl Oleate
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Chemical Shift (8) ppm Assignment

~173 C=0 (Ester carbonyl)
~130 -CH=CH- (Olefinic carbons)
~65 -O-CH2-

~34 -CH2-COO-

~32 -(CH2)n-

~29-30 -(CH2)n-

~27 -CH2-CH=

~25 -CH2-CH2-COO-
~22 -O-CH2-CH2-

~14 -CH3 (Oleate tail)
~10 -O-CH2-CH2-CH3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Propyl Oleate
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Wavenumber (cm-

1) Intensity Vibrational Mode Functional Group
~3005 Medium =C-H Stretch Alkene
C-H Asymmetric
~2925 Strong Alkane
Stretch
C-H Symmetric
~2855 Strong Alkane
Stretch
~1740 Strong C=0 Stretch Ester
~1465 Medium C-H Bend Alkane
~1170 Strong C-O Stretch Ester
~722 Medium C-H Rocking Alkane

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Propyl Oleate (Electron lonization)

miz Relative Abundance Assighment

324.5 Low [M]+ (Molecular lon)
265 Moderate [M - OCH2CH2CH3]+
69 High [C5H9]+

55 Base Peak [CAHT]+

43 High [C3HT7]+

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of propyl oleate.

NMR Spectroscopy

Instrumentation:
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e A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:

» Dissolve approximately 10-20 mg of propyl oleate in 0.6-0.8 mL of deuterated chloroform
(CDCI3).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
» Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

e Pulse Program: Standard single-pulse sequence.

e Spectral Width: 12-15 ppm.

e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

e Number of Scans: 8-16.

e Temperature: 298 K.

13C NMR Acquisition:

» Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Temperature: 298 K.
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Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal at O ppm.

Integrate the signals for 1H NMR.

FT-IR Spectroscopy

Instrumentation:

o A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory.

Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small drop of neat propyl oleate liquid directly onto the ATR crystal.

Acquisition:

Scan Range: 4000-400 cm-1.

Resolution: 4 cm-1.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mode: Transmittance or Absorbance.

Data Processing:

e Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

« |dentify and label the major absorption peaks.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b7804032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7804032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (GC-MS)

Instrumentation:

e A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron
lonization (EI) source.

Sample Preparation:

» Dilute the propyl oleate sample in a volatile organic solvent such as hexane or ethyl acetate
to a concentration of approximately 1 mg/mL.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

o Initial temperature: 100 °C, hold for 2 minutes.

o Ramp: 10 °C/min to 280 °C.

o Final hold: 5-10 minutes at 280 °C.

e Injection Volume: 1 pL.

o Split Ratio: 20:1 or as appropriate for the sample concentration.
MS Conditions:

 lonization Mode: Electron lonization (El) at 70 eV.

e Source Temperature: 230 °C.

e Quadrupole Temperature: 150 °C.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b7804032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7804032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mass Range: m/z 40-500.
e Scan Speed: 2 scans/second.

Data Processing:

Identify the peak corresponding to propyl oleate in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak and major fragment ions.

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like propyl oleate.
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Caption: Workflow for Spectroscopic Analysis of Propyl Oleate.

« To cite this document: BenchChem. [Spectroscopic Profile of Propyl Oleate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7804032#propyl-oleate-spectroscopic-data-nmr-ir-

mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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